![molecular formula C13H19NO4S B6586403 N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 1257547-60-6](/img/structure/B6586403.png)
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide
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Description
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide, also referred to as N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide, is a synthetic organic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. In SM coupling, boron reagents play a crucial role. Specifically, organoboron reagents readily transmetalate with palladium(II) complexes, leading to the formation of new carbon–carbon bonds .
Mechanism and Applications: The general mechanism involves oxidative addition of the organic group to palladium (forming a Pd–C bond) and subsequent transmetalation with the boron reagent. SM coupling has applications in pharmaceutical synthesis, materials science, and natural product synthesis.
Catalytic Protodeboronation
Catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but not widely explored .
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-7-11(18-2)3-4-12(10)19(16,17)14-8-13(9-15)5-6-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXTVAOVWGZUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxy-2-methylbenzenesulfonamide |
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